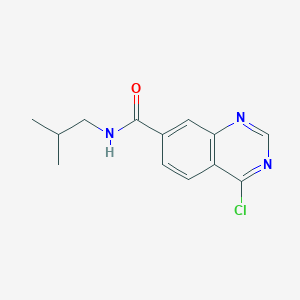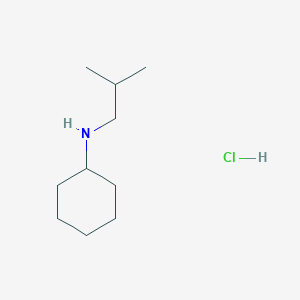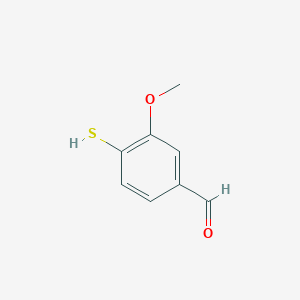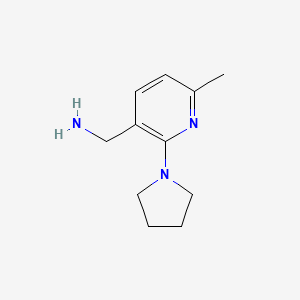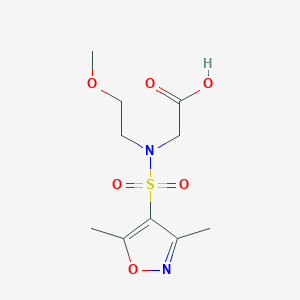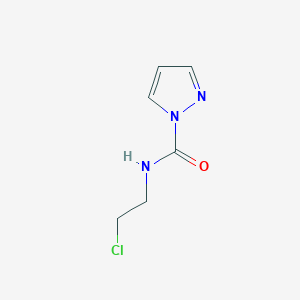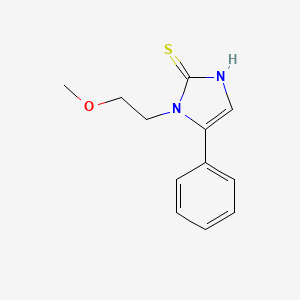
1-(2-methoxyethyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione
Übersicht
Beschreibung
The compound “1-(2-methoxyethyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione” is an imidazole derivative. Imidazole is a heterocyclic compound, and it’s known for its versatility and wide use in various fields such as pharmaceuticals, agrochemicals, and dyes . The presence of a phenyl group and a methoxyethyl group could potentially influence the compound’s properties and reactivity.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would consist of an imidazole ring (a five-membered ring with two non-adjacent nitrogen atoms) with a phenyl group and a methoxyethyl group attached. The positions of these groups on the ring could influence the compound’s properties .Chemical Reactions Analysis
Imidazole compounds are known to participate in various chemical reactions. They can act as both nucleophiles and electrophiles, allowing them to take part in a wide range of reactions. The presence of the phenyl and methoxyethyl groups could also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methoxyethyl group could enhance its solubility in polar solvents. The aromatic phenyl group could contribute to its UV-visible absorption spectrum .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthetic Methodologies : Research has focused on developing synthetic routes to create functionalized imidazole derivatives due to their relevance in pharmaceuticals and materials science. For instance, studies describe the synthesis of imidazole derivatives through reactions involving semicarbazones and thiosemicarbazones, yielding moderate yields and providing insights into the electronic and geometric structures of these compounds through PM3 calculations (Sarıpınar et al., 2006). This type of research lays foundational knowledge for synthesizing compounds like 1-(2-methoxyethyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione.
Crystal and Molecular Structures : The study of crystal and molecular structures of imidazole derivatives, such as the analysis of complexes with metals, provides critical insights into their potential applications in materials science and coordination chemistry (Askerov et al., 2019). Such studies contribute to understanding the structural basis for the reactivity and interaction of imidazole derivatives with other molecules and ions.
Chemical Properties and Applications
Corrosion Inhibition : Imidazole derivatives have been evaluated for their corrosion inhibition efficacy on metals in acidic solutions. Research demonstrates that these compounds exhibit significant corrosion inhibition efficiencies, which can be attributed to their ability to form strong adsorptive layers on metal surfaces, providing insights into the development of new corrosion inhibitors (Prashanth et al., 2021).
Anion Recognition : Certain imidazole derivatives have been synthesized and studied for their anion sensing properties. This research is vital for developing sensors and receptors for detecting specific anions, which have applications in environmental monitoring and diagnostics (Alreja & Kaur, 2016).
Zukünftige Richtungen
The study of new imidazole derivatives is a vibrant field due to the versatility of these compounds. Future research could explore the synthesis, properties, and potential applications of “1-(2-methoxyethyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione”. This could include investigating its potential biological activity, studying its reactivity, or exploring its physical properties .
Eigenschaften
IUPAC Name |
3-(2-methoxyethyl)-4-phenyl-1H-imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-15-8-7-14-11(9-13-12(14)16)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWBQSOXOQEBPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=CNC1=S)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxyethyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



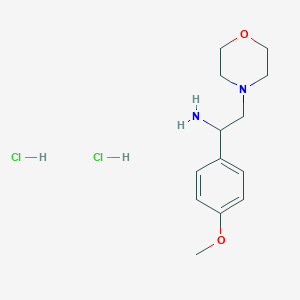
![3-[1-phenyl-3-(4-phenylphenyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1452091.png)
![(R)-7-(2,3-Dihydro-1H-inden-2-YL)-1,7-diazaspiro[4.4]nonan-6-one](/img/structure/B1452092.png)
